molecular formula C6H12N2O B12988961 (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

Cat. No.: B12988961
M. Wt: 128.17 g/mol
InChI Key: PUDZVZCTDCFNQU-RXMQYKEDSA-N
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Description

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is a heterocyclic compound featuring a spiro structure with an oxygen and nitrogen atom incorporated into the ring system. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This method, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allows for the efficient construction of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery, as it can be used to synthesize bioactive molecules with potential therapeutic applications . Additionally, the compound’s reactivity allows for the development of new synthetic methodologies and the exploration of novel chemical transformations.

Mechanism of Action

The mechanism of action of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This configuration imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(8S)-6-oxa-2-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1

InChI Key

PUDZVZCTDCFNQU-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](C2(CNC2)CO1)N

Canonical SMILES

C1C(C2(CNC2)CO1)N

Origin of Product

United States

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